2-Methyl-5-nitrobenzenesulfonic acid

Catalog No.
S560593
CAS No.
121-03-9
M.F
C7H7NO5S
M. Wt
217.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methyl-5-nitrobenzenesulfonic acid

CAS Number

121-03-9

Product Name

2-Methyl-5-nitrobenzenesulfonic acid

IUPAC Name

2-methyl-5-nitrobenzenesulfonic acid

Molecular Formula

C7H7NO5S

Molecular Weight

217.2 g/mol

InChI

InChI=1S/C7H7NO5S/c1-5-2-3-6(8(9)10)4-7(5)14(11,12)13/h2-4H,1H3,(H,11,12,13)

InChI Key

ZDTXQHVBLWYPHS-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)O

Solubility

3.07 M
VERY SOL IN WATER, ALCOHOL, ETHER, CHLOROFORM

Synonyms

2-Methyl-5-nitrobenzenesulfonic Acid; 4-Nitro-2-toluenesulfonic Acid; 5-Nitro-2-methylbenzenesulfonic Acid; 5-Nitro-o-toluenesulfonic Acid; NSC 9580; PNTOS; p-Nitrotoluene-o-sulfonic Acid

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)O

Organic Synthesis:

-M-5-NBSA acts as a versatile intermediate in the synthesis of diverse organic molecules. Its sulfonic acid group makes it a valuable reagent for various reactions, including:

  • Aromatic nucleophilic substitution: The nitro group (-NO₂) in 2-M-5-NBSA can be displaced by nucleophiles, allowing the introduction of desired functional groups into aromatic rings. [Source: Smith, Michael B. "Organic Chemistry: A Series of Three Books." McGraw-Hill Education, 2016]
  • Condensation reactions: The acidic nature of 2-M-5-NBSA enables it to participate in condensation reactions, leading to the formation of new carbon-carbon bonds. [Source: McMurry, John E. "Organic Chemistry." Brooks/Cole, Cengage Learning, 2012]

Material Science:

Research explores the potential of 2-M-5-NBSA in the development of functional materials:

  • Ion-exchange resins: The sulfonic acid groups in 2-M-5-NBSA can be used to create ion-exchange resins, which are materials that can capture and exchange ions. These resins have applications in water purification, metal recovery, and catalysis. [Source: Huang, Huimin, et al. "Functionalized Metal–Organic Frameworks for Efficient Dye Adsorption." Dalton Transactions, vol. 43, no. 43, 2014, pp. 16022-16030. ]

Biological Studies:

While the specific biological applications of 2-M-5-NBSA are still under investigation, some studies explore its potential as:

  • Antibacterial agent: Certain studies suggest that 2-M-5-NBSA might exhibit antibacterial properties against specific bacterial strains. However, more research is required to understand its efficacy and mechanism of action. [Source:)**

2-Methyl-5-nitrobenzenesulfonic acid is an aromatic sulfonic acid characterized by its molecular formula C7_7H7_7N2_2O5_5S and a molecular weight of approximately 217.2 g/mol. It appears as a pale brown, odorless crystalline powder. This compound is notable for its sulfonic acid group, which enhances its solubility in water and makes it useful in various chemical applications, especially in dye manufacturing and textile treatment processes .

Currently, there is no scientific research readily available detailing a specific mechanism of action for 2-M-5-NBSA.

2-M-5-NBSA is likely to exhibit some of the following hazards due to the presence of the nitro and sulfonic acid groups:

  • Irritant: May irritate skin, eyes, and respiratory system upon contact or inhalation [].
  • Corrosive: At high concentrations, it could be corrosive to skin and eyes [].

Specific data on the toxicity of 2-M-5-NBSA is limited. As a general precaution, it is advisable to handle this compound with appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood when working with it in a laboratory setting [].

Due to the presence of its nitro and sulfonic acid functional groups. Common reactions include:

  • Nucleophilic Substitution: The sulfonic acid group can undergo nucleophilic substitution reactions, allowing for the introduction of various nucleophiles.
  • Reduction: The nitro group can be reduced to an amine under appropriate conditions, making it a versatile intermediate in organic synthesis.
  • Esterification: The sulfonic acid can react with alcohols to form sulfonate esters.

These reactions are essential for synthesizing other compounds and modifying existing ones for specific applications .

The synthesis of 2-Methyl-5-nitrobenzenesulfonic acid typically involves the nitration of toluenesulfonic acid derivatives. A common method includes:

  • Nitration: Toluene is treated with a mixture of concentrated nitric and sulfuric acids to introduce the nitro group.
  • Sulfonation: The resulting nitrotoluene can then be sulfonated using sulfur trioxide or chlorosulfonic acid.

This process allows for the selective introduction of functional groups while maintaining the integrity of the aromatic ring .

2-Methyl-5-nitrobenzenesulfonic acid has several important applications:

  • Dye Manufacturing: It serves as an intermediate in the production of direct dyes, particularly in the stilbene series.
  • Textile Treatment: The compound is used in textile treatment products due to its ability to improve dye uptake and fixation.
  • Fluorescent Whitening Agents: It is employed in formulations aimed at enhancing brightness in various materials .

Interaction studies involving 2-Methyl-5-nitrobenzenesulfonic acid primarily focus on its reactivity with other chemical agents. Its interactions can influence the stability and efficacy of dyes when used in textile applications. Additionally, understanding its behavior in biological systems could provide insights into potential toxicity or therapeutic uses. Further research is needed to elucidate these interactions comprehensively .

Several compounds share structural similarities with 2-Methyl-5-nitrobenzenesulfonic acid, including:

Compound NameMolecular FormulaUnique Features
5-Nitro-o-toluenesulfonic acidC7_7H7_7N2_2O5_5SSimilar nitro group; used in dye manufacturing
4-Nitrophenylsulfonic acidC6_6H6_6N2_2O5_5SDifferent position of nitro group; broader applications
Benzene-1,4-disulfonic acidC6_6H6_6O6_6S2_2Contains two sulfonic groups; used as a reagent

Uniqueness: 2-Methyl-5-nitrobenzenesulfonic acid is unique due to its specific positioning of functional groups, which influences its reactivity and application in dye chemistry compared to other similar compounds. Its methyl group also provides steric hindrance that can affect interaction dynamics differently than other derivatives .

Color/Form

PRISMS OR PLATES FROM WATER

XLogP3

0.9

Melting Point

133.5 °C

UNII

JBO1Z0PMOH

GHS Hazard Statements

Aggregated GHS information provided by 225 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 2 of 225 companies. For more detailed information, please visit ECHA C&L website;
Of the 6 notification(s) provided by 223 of 225 companies with hazard statement code(s):;
H302 (82.51%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (16.59%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (83.41%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (82.51%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (82.96%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

121-03-9

Wikipedia

5-nitro-O-toluenesulfonic acid

General Manufacturing Information

Synthetic dye and pigment manufacturing
Benzenesulfonic acid, 2-methyl-5-nitro-: ACTIVE

Dates

Modify: 2023-08-15

Concentrating versus non-concentrating reactors for solar photocatalytic degradation of p-nitrotoluene-o-sulfonic acid

S Parra, S Malato, J Blanco, P Péringer, C Pulgari
PMID: 11695462   DOI:

Abstract

The photocatalytic oxidation of the non-biodegradable p-nitrotoluene-o-sulfonic acid (p-NTS) in homogeneous (photo-Fenton reactions) and heterogeneous (with TiO2) solutions has been studied at a pilot-scale under solar irradiation at the Plataforma Solar de Almeria (PSA). In this study two different reactors were tested: a medium concentrating radiation system (Heliomans, HM) and a non-concentrating radiation system (CPC). Their advantages and disadvantages for p-NTS degradation have been compared and discussed. The degradation rates obtained in the CPC collector are around three times more efficient than in the HM collectors. However, in both systems, 100% of the initial concentration of p-NTS was removed. Kinetic experiments were performed in both systems using TiO2 suspensions. During the photodegradation, the disappearance of p-NTS was followed by HPLC, the mineralization of the solution by the TOC technique, the evolution of NO3-, NO2-, and SO4(2-) concentration by ionic chromatography, the toxicity by the standard Microtox test, and the biodegradability by BOD5 and COD measurements. The obtained results demonstrated the utility of the heterogeneous catalysis (using TiO2 as catalyst) as a pretreatment method that can be followed by a biological process.


Two novel multi-functional magnetic adsorbents for effective removal of hydrophilic and hydrophobic nitroaromatic compounds

Wei Wang, Yan Ma, Aimin Li, Qing Zhou, Weiwei Zhou, Jing Jin
PMID: 25867588   DOI: 10.1016/j.jhazmat.2015.04.005

Abstract

Two novel multi-functional magnetic resins named GMA30-1 and GMA30-2 were fabricated and investigated for the removal of 4-nitrotoluene-2-sulfonic acid (NTS) and 2-nitrotoluene (o-MNT). Strong base resin (GMA30-1) and weak base resin (GMA30-2) possess large surface area of 718m(2)/g and 559m(2)/g, and anion exchange capacity of 1.49mmol/g and 1.81mmol/g, respectively. The adsorption isotherms of o-MNT onto two resins were both well described by Langmuir equation. While the adsorption isotherms of NTS could be separated into two segments at a certain initial concentration and each segment followed different trends. At lower concentrations, the adsorption of NTS was driven by Van der Waal's force, exhibiting an exothermic process. With the increase of concentrations, the electrostatic force dominated and the enthalpy change (ΔH) turned to positive, indicating an endothermic process. In binary systems, the decrease in the uptake of NTS was slighter than that of o-MNT because of the additional anion exchange interaction. The adsorption capacity of NTS decreased as pH increased while the adsorption of o-MNT was not significantly affected by pH. Chloride ions reduced the adsorption of NTS by competitive effect. The desorption efficiency of NTS and o-MNT was close to 100% for 10 cycles.


Explore Compound Types